2-Bromo-5-fluoro-N-methylaniline
Overview
Description
2-Bromo-5-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7BrFN. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fifth position on a phenyl ring, with a methylamine group attached to the phenyl ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluoroaniline.
Reaction with Formaldehyde: The aniline derivative is reacted with formaldehyde in the presence of a reducing agent such as sodium borohydride to form the corresponding methylamine derivative.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted phenylamines or phenyl ethers.
Oxidation: Products include imines or nitriles.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Bromo-5-fluoro-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and labeling agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N-methylaniline depends on its application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinases involved in cancer cell proliferation.
In Material Science: It can interact with other molecules to form stable complexes, enhancing the properties of materials such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoroaniline: Similar structure but lacks the methylamine group.
2-Bromo-5-fluorobenzylamine: Similar structure with a benzylamine group instead of a methylamine group.
2-Bromo-5-fluoroacetophenone: Contains a carbonyl group instead of an amine group.
Uniqueness
2-Bromo-5-fluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic properties. The methylamine group enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-fluoro-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLGAUIUSSHNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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